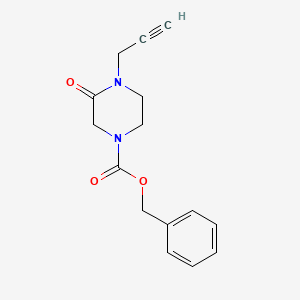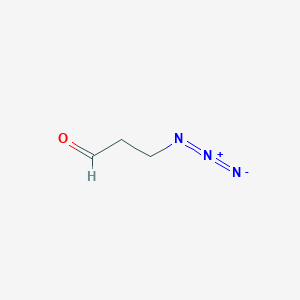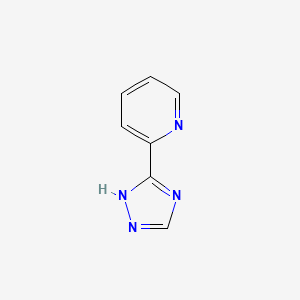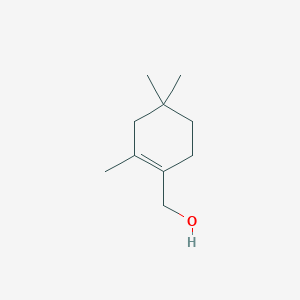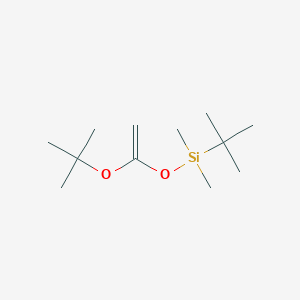
(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane
Overview
Description
(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane is an organosilicon compound that belongs to the class of silyl enols. It is known for its unique reactivity and is used in various chemical syntheses. The compound’s structure includes a tert-butyl group, a vinyloxy group, and a dimethylsilane group, making it a versatile reagent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane typically involves the reaction of tert-butyl alcohol with vinyloxytrimethylsilane under acidic or basic conditions. The reaction is carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The vinyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Scientific Research Applications
(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane involves the interaction of its functional groups with various molecular targets. The vinyloxy group can participate in addition reactions, while the tert-butyl and dimethylsilane groups provide steric hindrance and stability to the molecule. These interactions facilitate the formation of desired products in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-1-methylenepropoxy)trimethylsilane
- 3,3-Dimethyl-2-trimethylsiloxy-1-butene
- Pinacolone enol trimethylsilyl ether
Uniqueness
(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane is unique due to its combination of functional groups, which provide both reactivity and stability. This makes it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of selectivity and yield .
Properties
IUPAC Name |
tert-butyl-dimethyl-[1-[(2-methylpropan-2-yl)oxy]ethenoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-10(13-11(2,3)4)14-15(8,9)12(5,6)7/h1H2,2-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPQBUGNZSBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448469 | |
| Record name | (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74786-02-0 | |
| Record name | [[1-(1,1-Dimethylethoxy)ethenyl]oxy](1,1-dimethylethyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74786-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

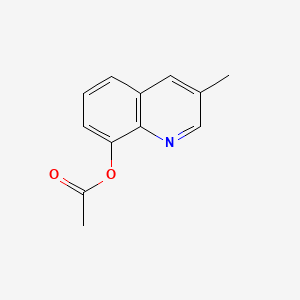

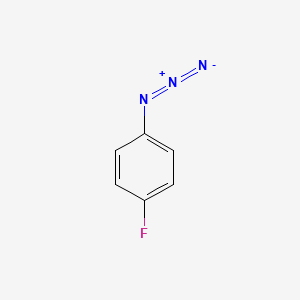

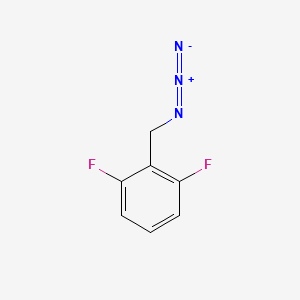

![[(Pent-4-en-1-yloxy)methyl]benzene](/img/structure/B1279034.png)
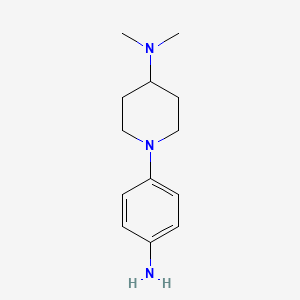
![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
